molecular formula C21H24N4O4S B12479942 N-[3-(1H-imidazol-1-yl)propyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide

N-[3-(1H-imidazol-1-yl)propyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide

Cat. No.: B12479942
M. Wt: 428.5 g/mol
InChI Key: SGPZTICNSDPXLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-imidazol-1-yl)propyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide is a complex organic compound that features an imidazole ring, a sulfonyl group, and a glycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation reaction of 1,2-dicarbonyl compounds with ammonia or primary amines.

    Attachment of the Propyl Chain: The imidazole ring is then functionalized with a propyl chain through alkylation reactions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using sulfonyl chlorides.

    Formation of the Glycinamide Moiety: The glycinamide moiety is synthesized through the reaction of glycine derivatives with appropriate amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring and the methoxyphenyl group.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and imidazole sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include sulfoxides and sulfone derivatives.

    Reduction: Products may include sulfides and reduced imidazole derivatives.

    Substitution: Products depend on the nucleophile used but can include various substituted imidazole and sulfonyl derivatives.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at various receptors, altering cellular signaling pathways.

    Pathways Involved: Common pathways include those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **N-[3-(1H-imidazol-1-yl)propyl]-N~2~-[(4-methoxyphenyl)ethenyl]-4-nitrobenzamide
  • **N-[3-(1H-imidazol-1-yl)propyl]-N~2~-[(4-methoxyphenyl)ethenyl]-4-methylbenzamide
  • **N-[3-(1H-imidazol-1-yl)propyl]-N~2~-[(4-isopropylphenyl)ethenyl]-4-methylbenzamide

Uniqueness

N-[3-(1H-imidazol-1-yl)propyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonyl group, in particular, differentiates it from many other imidazole derivatives, providing unique opportunities for chemical modifications and applications.

Properties

Molecular Formula

C21H24N4O4S

Molecular Weight

428.5 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-(N-(4-methoxyphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C21H24N4O4S/c1-29-19-8-10-20(11-9-19)30(27,28)25(18-6-3-2-4-7-18)16-21(26)23-12-5-14-24-15-13-22-17-24/h2-4,6-11,13,15,17H,5,12,14,16H2,1H3,(H,23,26)

InChI Key

SGPZTICNSDPXLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCCN2C=CN=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.